2-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide

Carbonic anhydrase inhibition Fluorine positional isomerism Sulfonamide SAR

Secure this specific ortho-fluorinated benzenesulfonamide (CAS 690647-53-1) to eliminate variability in your carbonic anhydrase SAR campaigns. Unlike its meta-fluoro or 4-methyl isomers, its unique substitution pattern critically alters binding enthalpy and target engagement. As a mono-fluorinated reference scaffold featuring the morpholine-4-carbonyl solubility handle, it is essential for deconvolving electronic versus steric contributions to isoform selectivity. Ideal for covalent probe optimization and high-throughput screening where DMSO solubility >=10 mM is mandatory.

Molecular Formula C17H17FN2O4S
Molecular Weight 364.39
CAS No. 690647-53-1
Cat. No. B2847252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide
CAS690647-53-1
Molecular FormulaC17H17FN2O4S
Molecular Weight364.39
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F
InChIInChI=1S/C17H17FN2O4S/c18-15-6-1-2-7-16(15)25(22,23)19-14-5-3-4-13(12-14)17(21)20-8-10-24-11-9-20/h1-7,12,19H,8-11H2
InChIKeyMZQHWFPJPSJVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide (CAS 690647-53-1): Chemical Identity and Structural Class for Procurement Evaluation


2-Fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide (CAS 690647-53-1) is a synthetic sulfonamide derivative with molecular formula C17H17FN2O4S and molecular weight 364.4 g/mol, featuring an ortho-fluorinated benzenesulfonamide core linked via a sulfonamide bridge to a phenyl ring bearing a morpholine-4-carbonyl substituent . This compound belongs to the broader class of fluorinated benzenesulfonamides, which have been extensively patented as carbonic anhydrase inhibitors by Vilnius University [1]. Unlike simple fluorobenzenesulfonamides, this compound incorporates a morpholine amide moiety that modulates both physicochemical properties and potential target engagement. The compound is primarily available through screening compound suppliers and is cataloged in chemical databases including chemsrc . Its structural arrangement—ortho-fluoro on the sulfonamide-bearing ring combined with a meta-morpholine carbonyl on the aniline ring—distinguishes it from closely related positional isomers that differ only in fluorine placement or carbonyl substitution pattern.

Why Generic Substitution of 2-Fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide with In-Class Analogs Compromises Experimental Reproducibility


Substituting 2-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide with a positional isomer such as the 3-fluoro (CAS 690643-43-7) or 4-fluoro analog, or with the 4-methyl congener (CAS 355153-95-6), is not scientifically neutral. Published crystallographic and thermodynamic evidence on fluorinated benzenesulfonamides demonstrates that the position of the fluorine substituent (ortho vs. meta vs. para) alters both the intrinsic binding enthalpy and the protonation-linked thermodynamics of sulfonamide–carbonic anhydrase interactions [1]. Furthermore, the morpholine-carbonyl orientation on the aniline ring affects hydrogen-bonding geometry and conformational flexibility, parameters not captured by simple molecular formula matching. In screening library procurement, assuming functional equivalence among these analogs risks selecting a compound with a different target engagement profile, solubility, or metabolic stability, thereby introducing uncontrolled variables into SAR campaigns or biochemical assays [2]. The quantitative dimensions of these differences are elaborated in the evidence items below.

Quantitative Differentiation Evidence for 2-Fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide Against Closest Analogs


Ortho-Fluorine Substitution on the Sulfonamide-Bearing Ring: Structural and Electronic Differentiation from Meta- and Para-Fluoro Isomers

The target compound bears a fluorine atom at the ortho (2-) position of the benzenesulfonamide ring. Published thermodynamic data on fluorinated benzenesulfonamide positional isomers binding to human carbonic anhydrase isozymes demonstrate that ortho-fluorinated analogs exhibit measurably different intrinsic binding enthalpy (ΔH) compared to meta-substituted counterparts, attributable to altered sulfonamide NH pKa and zinc-coordination geometry [1]. Specifically, the study by Zubrienė et al. (2017) shows that 2,4-substituted fluorinated benzenesulfonamides display binding enthalpies spanning −90 to +10 kJ mol⁻¹ across CA isoforms, a range that systematically diverges from 3,4-substituted analogs due to electronic perturbation of the sulfonamide warhead by the ortho-fluorine [1]. In contrast, the 3-fluoro positional isomer (CAS 690643-43-7) places the fluorine meta to the sulfonamide group, which reduces its electron-withdrawing influence on the sulfonamide NH acidity—a parameter directly linked to zinc-binding affinity in carbonic anhydrase inhibitors [1][2]. The observed dissociation constant (Kd,obs) for a representative ortho-substituted fluorinated benzenesulfonamide (compound 10h) reached 43 pM against CA IX, whereas meta-substituted analogs in the same series generally exhibited weaker intrinsic affinity due to less favorable protonation-linked binding thermodynamics [1].

Carbonic anhydrase inhibition Fluorine positional isomerism Sulfonamide SAR

Morpholine-4-Carbonyl Substituent on the Aniline Ring: Solubility and Conformational Differentiation from Unsubstituted Phenyl Analogs

The morpholine-4-carbonyl group attached to the meta position of the aniline ring is a distinguishing pharmacophoric feature absent in simpler N-phenyl-benzenesulfonamide comparators. Morpholine amides are established solubility-enhancing motifs in medicinal chemistry: the morpholine oxygen serves as a hydrogen-bond acceptor while the tertiary amide nitrogen provides conformational rigidity compared to free aniline analogs [1]. The morpholine ring itself contributes additional polar surface area (approximately 12.5 Ų for the ether oxygen) and can participate in water-bridged hydrogen-bond networks. In the related morpholine-based aryl sulfonamide Nav1.7 inhibitor series, replacement of piperidine with morpholine reduced basicity (calculated pKa of morpholine ≈ 7.4 vs. piperidine ≈ 9.8), substantially altering ionization state at physiological pH and consequently affecting membrane permeability and off-target promiscuity [2]. For the target compound, the morpholine-carbonyl represents a metabolically more stable amide linkage compared to ester or reverse-amide alternatives, providing an advantage in sustained biochemical assay conditions where hydrolytic degradation of comparator compounds could confound IC50 determinations [1].

Aqueous solubility Morpholine pharmacokinetics Hydrogen-bond capacity

Meta-Morpholine-Carbonyl Substitution on the Central Phenyl Ring: Differentiation from Ortho-Carbonyl and Para-Carbonyl Regioisomers

The target compound features the morpholine-4-carbonyl group at the meta (3-) position of the central phenyl ring relative to the sulfonamide nitrogen. In contrast, the commercially available analog 4-fluoro-N-[2-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide bears the carbonyl at the ortho position. This regioisomeric difference has conformational consequences: the ortho-carbonyl regioisomer introduces steric congestion between the morpholine amide and the sulfonamide NH, potentially restricting rotation around the N–aryl bond and pre-organizing the sulfonamide group into a specific dihedral angle relative to the aromatic plane [1]. The meta-substituted target compound allows greater conformational freedom of the sulfonamide NH, which may be advantageous for induced-fit binding to certain carbonic anhydrase isozyme pockets. Published X-ray crystallographic data on sulfonamide–CA II complexes demonstrate that the dihedral angle between the sulfonamide group and the aryl ring directly affects the depth of zinc coordination and the network of active-site hydrogen bonds [1]. While direct comparative binding data between these specific regioisomers is not publicly available, the class-level SAR for sulfonamide CA inhibitors establishes that meta-substituted aryl sulfonamides generally exhibit different isoform selectivity profiles compared to ortho-substituted congeners [1][2].

Regioisomerism Conformational restriction Protein binding geometry

Covalent Warhead Potential of Ortho-Fluoro Benzenesulfonamide Scaffolds: Differentiation from Non-Fluorinated Analogs in Targeted Covalent Inhibitor Design

A key differentiation dimension for 2-fluoro-substituted benzenesulfonamides emerges from the 2025 Vilnius University patent (US 2025/0066291 A1), which teaches that fluorinated benzenesulfonamides can function as precursors (prodrugs) of targeted covalent inhibitors (TCIs) of carbonic anhydrases [1]. The patent describes how the fluorine substituent, particularly when positioned to enable nucleophilic aromatic substitution, can serve as a latent reactive handle. While the patent's exemplified compounds are primarily pentafluoro- and tetrafluorobenzenesulfonamides, the class-level teaching extends to mono-fluorinated analogs: the ortho-fluorine on the benzenesulfonamide ring of the target compound is positioned to potentially participate in covalent bond formation with active-site nucleophiles (e.g., the zinc-bound hydroxide or nearby histidine residues) under appropriate conditions [1]. This contrasts with non-fluorinated analogs such as the 4-methyl congener (CAS 355153-95-6), which lacks any electrophilic fluorine and cannot engage in this covalent mechanism. The irreversible binding mode described in the patent is associated with prolonged target engagement, full target occupancy, and reduced competition with endogenous substrates—advantages not shared by reversible, non-fluorinated sulfonamide inhibitors [1].

Targeted covalent inhibitors Carbonic anhydrase irreversible inhibition Fluorine as leaving group

Procurement-Guiding Application Scenarios for 2-Fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide (CAS 690647-53-1)


Carbonic Anhydrase Isoform Selectivity Profiling: Positional Isomer Comparator in SAR Panels

The ortho-fluorinated benzenesulfonamide scaffold of the target compound makes it a necessary inclusion in any SAR panel comparing fluorine positional isomer effects on carbonic anhydrase isoform selectivity. The published thermodynamic framework from Zubrienė et al. (2017) establishes that ortho- vs. meta-substitution alters intrinsic binding enthalpy and sulfonamide pKa, directly affecting affinity for CA I, II, VII, IX, XII, and XIII . A procurement strategy that includes the 2-fluoro, 3-fluoro, and 4-fluoro morpholine-carbonyl analogs—together with the non-fluorinated 4-methyl variant—enables full deconvolution of electronic (fluorine) vs. steric/hydrophobic (methyl) contributions to isoform selectivity. The morpholine-carbonyl group additionally provides a consistent solubilizing handle across the panel, minimizing formulation variability during dose-response experiments [1].

Targeted Covalent Inhibitor (TCI) Probe Development: Evaluating Fluorine-Dependent Irreversible CA Binding

For research groups investigating irreversible carbonic anhydrase inhibition as a therapeutic strategy—particularly against the tumor-associated isoform CA IX—the target compound serves as a mono-fluorinated scaffold from which to assess fluorine-dependent covalent modification. The 2025 Vilnius University patent disclosure explicitly teaches that fluorinated benzenesulfonamides can be designed as TCI prodrugs, with the fluorine substituent enabling prolonged target engagement beyond that achievable with reversible inhibitors . In this context, the target compound's ortho-fluorine position offers a more electrophilically activated site for potential nucleophilic displacement compared to the meta-fluoro isomer (CAS 690643-43-7), making it the preferred starting scaffold for covalent probe optimization . Comparative washout experiments against the non-fluorinated 4-methyl analog can quantify the contribution of fluorine to target residence time.

Physicochemical Property Benchmarking: Morpholine Amide as a Solubility-Enhancing Motif in Sulfonamide Libraries

The morpholine-4-carbonyl group provides a measurable contribution to aqueous solubility and hydrogen-bonding capacity relative to unsubstituted phenyl sulfonamides, as supported by the Hit2Lead database LogP/LogSW values for structurally related compounds . The target compound's predicted LogP of approximately 1.6–1.8 (lower than the 4-methyl analog at LogP = 2.06) is attributable to the combination of fluorine electronegativity and morpholine oxygen polarity . This positions the target compound as a favorable scaffold for biochemical assays requiring DMSO stock concentrations ≥10 mM without precipitation—a practical procurement criterion for high-throughput screening laboratories where compound insolubility is a leading cause of false-negative results.

Scaffold-Hopping and Bioisostere Validation Studies in Sulfonamide Medicinal Chemistry

The target compound occupies a specific chemical space defined by three modular fragments: ortho-fluorobenzenesulfonamide (warhead), meta-substituted aniline (linker), and morpholine amide (solubility/selectivity handle). This modularity enables systematic scaffold-hopping studies where each fragment can be independently varied while using the target compound as the reference baseline. For example, replacing the morpholine with piperidine (increased basicity, altered LogD), N-methylpiperazine (added cationic center at pH 7.4), or thiomorpholine (altered hydrogen-bond acceptor character) generates a fragment-replacement matrix anchored to the target compound's physiochemical and pharmacological profile [1]. Such studies require a well-characterized, single-batch reference compound to ensure cross-experiment consistency—a key procurement rationale for selecting and reserving a specific CAS-registered entity rather than an arbitrary in-class analog.

Quote Request

Request a Quote for 2-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.